1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)-
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Overview
Description
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- involves several steps, typically starting with the formation of the indazole core. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often involve the use of copper or palladium catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole structure.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indazole-1-propanamine, N,N-diethyl-3-((6-(1-piperidinyl)hexyl)amino)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxylic acid: Known for its anti-inflammatory properties.
1H-Indazole-5-sulfonamide: Studied for its potential as an anticancer agent.
1H-Indazole-7-carboxamide: Investigated for its role in inhibiting specific kinases.
This compound’s unique structure, particularly the presence of the piperidine and hexylamine moieties, distinguishes it from other indazole derivatives and contributes to its specific properties and applications .
Properties
CAS No. |
88836-98-0 |
---|---|
Molecular Formula |
C25H43N5 |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-N-(6-piperidin-1-ylhexyl)indazol-3-amine |
InChI |
InChI=1S/C25H43N5/c1-3-28(4-2)21-14-22-30-24-16-9-8-15-23(24)25(27-30)26-17-10-5-6-11-18-29-19-12-7-13-20-29/h8-9,15-16H,3-7,10-14,17-22H2,1-2H3,(H,26,27) |
InChI Key |
AOGWULSRTLQSJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C2=CC=CC=C2C(=N1)NCCCCCCN3CCCCC3 |
Origin of Product |
United States |
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